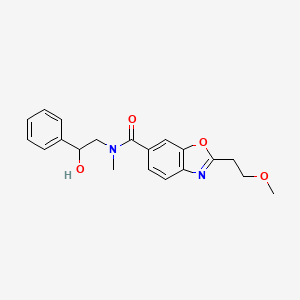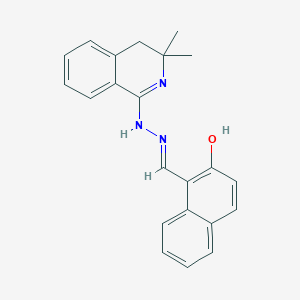
N-allyl-2-(2-chlorobenzyl)-4-morpholinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-allyl-2-(2-chlorobenzyl)-4-morpholinecarboxamide, also known as BAM 15, is a novel mitochondrial uncoupler that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound has been shown to have a unique mechanism of action that allows it to uncouple oxidative phosphorylation and alter mitochondrial bioenergetics, leading to a range of physiological effects.
Applications De Recherche Scientifique
N-allyl-2-(2-chlorobenzyl)-4-morpholinecarboxamide 15 has been widely used in various research fields, including metabolic disorders, cancer, and aging. In metabolic disorders, this compound 15 has been shown to improve glucose homeostasis, increase insulin sensitivity, and reduce hepatic steatosis. In cancer research, this compound 15 has been demonstrated to induce apoptosis and inhibit tumor growth in various cancer cell lines. In aging research, this compound 15 has been found to increase lifespan and improve age-related decline in mitochondrial function.
Mécanisme D'action
N-allyl-2-(2-chlorobenzyl)-4-morpholinecarboxamide 15 acts as a mitochondrial uncoupler by disrupting the proton gradient across the inner mitochondrial membrane. This leads to a decrease in ATP synthesis and an increase in mitochondrial respiration, resulting in altered mitochondrial bioenergetics and a range of physiological effects.
Biochemical and Physiological Effects:
This compound 15 has been shown to have a range of biochemical and physiological effects, including increased oxygen consumption, decreased ATP production, altered mitochondrial membrane potential, and activation of AMP-activated protein kinase (AMPK). These effects have been linked to improved glucose homeostasis, increased insulin sensitivity, reduced hepatic steatosis, induction of apoptosis, inhibition of tumor growth, and increased lifespan.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-allyl-2-(2-chlorobenzyl)-4-morpholinecarboxamide 15 is its ability to alter mitochondrial bioenergetics in a dose-dependent manner, making it a useful tool for studying the role of mitochondrial function in various physiological processes. However, one limitation of this compound 15 is its potential toxicity at high concentrations, which may limit its use in certain experimental settings.
Orientations Futures
There are several future directions for N-allyl-2-(2-chlorobenzyl)-4-morpholinecarboxamide 15 research, including its potential use as a therapeutic agent for metabolic disorders and cancer, its role in aging and age-related diseases, and its potential as a tool for studying mitochondrial function and bioenergetics. Additionally, further investigation is needed to determine the optimal dose and administration of this compound 15 for different experimental settings, as well as its potential side effects and toxicity.
Méthodes De Synthèse
The synthesis of N-allyl-2-(2-chlorobenzyl)-4-morpholinecarboxamide 15 involves the reaction of 2-chlorobenzylamine with allyl isocyanate, followed by the addition of morpholine and subsequent purification steps. This method has been optimized to yield high purity and high yield of the final product, making it suitable for large-scale synthesis.
Propriétés
IUPAC Name |
2-[(2-chlorophenyl)methyl]-N-prop-2-enylmorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O2/c1-2-7-17-15(19)18-8-9-20-13(11-18)10-12-5-3-4-6-14(12)16/h2-6,13H,1,7-11H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMRXTBMUVGXTGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)N1CCOC(C1)CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-fluorophenyl)-N-(2-methoxyethyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6139113.png)
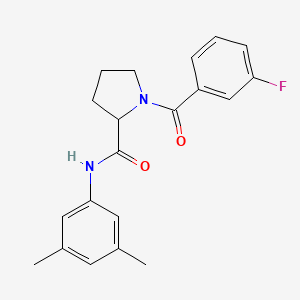
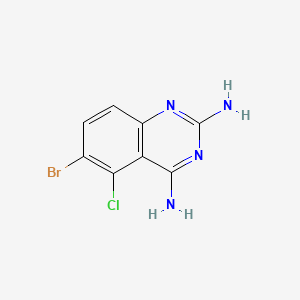
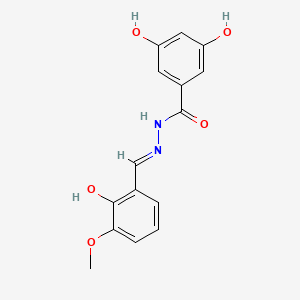
![6-amino-2-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-5-phenyl-4(3H)-pyrimidinone](/img/structure/B6139146.png)
![N-(5-chloro-2-methoxyphenyl)-3-{1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}propanamide](/img/structure/B6139150.png)
![ethyl 1-[3-(methylthio)propyl]-3-piperidinecarboxylate](/img/structure/B6139151.png)
![N-[2-(5-bromo-2-furyl)-1H-benzimidazol-5-yl]-4-nitrobenzamide](/img/structure/B6139155.png)
![5-({[4-(dimethylamino)phenyl]amino}methylene)-1-(2-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6139163.png)
![N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6139178.png)
![2-cyclopentyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide](/img/structure/B6139181.png)
